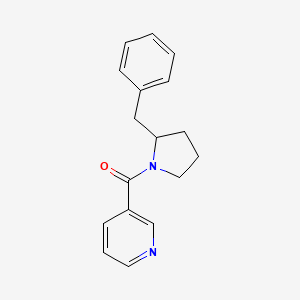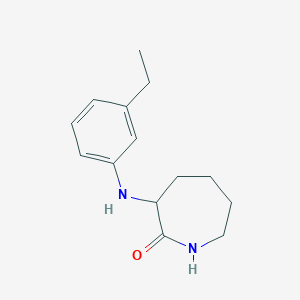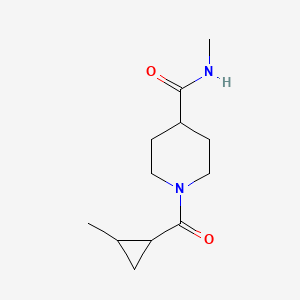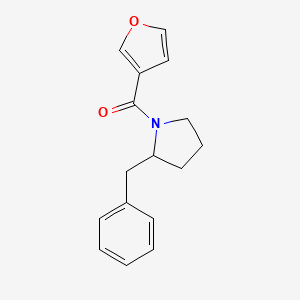
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in the field of scientific research. BPMP is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone functions as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in various cellular processes. CK2 is overexpressed in several types of cancer cells, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone selectively binds to the ATP-binding site of CK2 and prevents its enzymatic activity.
Biochemical and Physiological Effects:
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and protect against neurodegeneration. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its high selectivity towards CK2, which makes it a potent inhibitor of the enzyme. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have low toxicity and good bioavailability, making it a potential candidate for therapeutic applications. However, one of the limitations of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
Several future directions can be explored in the field of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone research. One potential direction is to investigate the efficacy of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the potential therapeutic applications of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in other diseases such as neurodegenerative disorders and inflammation. In addition, the development of more soluble forms of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone could expand its potential applications in scientific research.
Conclusion:
In conclusion, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is a potent inhibitor of CK2, which has gained significant attention in the field of scientific research. (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The development of more soluble forms of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone and the investigation of its efficacy in combination with other chemotherapeutic agents could expand its potential applications in scientific research.
Méthodes De Synthèse
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with benzylamine, followed by the reaction with 1-bromo-2-chloroethane and finally, the reaction with potassium carbonate. The final product is obtained through recrystallization in ethanol.
Applications De Recherche Scientifique
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Several studies have reported the efficacy of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in inhibiting the growth of cancer cells and inducing apoptosis. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have neuroprotective effects and reduce inflammation in animal models.
Propriétés
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(15-8-4-10-18-13-15)19-11-5-9-16(19)12-14-6-2-1-3-7-14/h1-4,6-8,10,13,16H,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDIPPXMRLNKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)

![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)

![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)



![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)